(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
CAS No.: 848133-88-0
Cat. No.: VC8299184
Molecular Formula: C18H19ClN4O2
Molecular Weight: 358.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848133-88-0 |
|---|---|
| Molecular Formula | C18H19ClN4O2 |
| Molecular Weight | 358.8 g/mol |
| IUPAC Name | (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide |
| Standard InChI | InChI=1S/C18H19ClN4O2/c1-4-25-16-9-14-13(18(19)12(10-20)11-21-14)8-15(16)22-17(24)6-5-7-23(2)3/h5-6,8-9,11H,4,7H2,1-3H3,(H,22,24)/b6-5+ |
| Standard InChI Key | BTMRDZUEGUBRAC-AATRIKPKSA-N |
| Isomeric SMILES | CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)NC(=O)/C=C/CN(C)C |
| SMILES | CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)NC(=O)C=CCN(C)C |
| Canonical SMILES | CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)NC(=O)C=CCN(C)C |
Introduction
(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide is a complex organic compound with a molecular formula of C18H19ClN4O2 and a molecular weight of approximately 358.82 g/mol . This compound belongs to the quinoline class, which is known for its diverse biological activities, including antimalarial, antibacterial, and anticancer properties.
Synthesis
The synthesis of (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide typically involves the reaction of (E)-4-(dimethylamino)but-2-enoyl chloride with 6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile . This reaction is often carried out in a solvent like 1-methyl-pyrrolidin-2-one at temperatures ranging from 0 to 20°C for a duration of approximately 2.5 hours .
Synthesis Conditions
| Condition | Description |
|---|---|
| Reactants | (E)-4-(dimethylamino)but-2-enoyl chloride, 6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile |
| Solvent | 1-methyl-pyrrolidin-2-one |
| Temperature | 0 - 20°C |
| Time | 2.5 hours |
Applications and Research Findings
While specific applications of (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide are not widely documented, compounds within the quinoline class are generally explored for their potential in pharmaceuticals due to their biological activities. Research in this area often focuses on developing new drugs with improved efficacy and safety profiles.
Suppliers and Availability
The compound is available from several suppliers, primarily based in China, such as Career Henan Chemical Co., Hefei TNJ Chemical Industry Co., Ltd., and Amadis Chemical Company Limited . The availability of this compound suggests ongoing interest in its synthesis and potential applications.
Suppliers Table
| Supplier | Country | Contact Information |
|---|---|---|
| Career Henan Chemical Co. | China | +86-0371-86658258, laboratory@coreychem.com |
| Hefei TNJ Chemical Industry Co., Ltd. | China | +86-0551-65418684, sales@tnjchem.com |
| Amadis Chemical Company Limited | China | 571-89925085, sales@amadischem.com |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume